N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide
Overview
Description
N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide is a complex organic compound with a unique structure that includes a phenylsulfinyl group, a trifluoromethyl group, and a benzenecarboxamide moiety
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in cellular processesBenzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Benzylic compounds are known to influence various biochemical pathways, including those involving oxidation and other metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the phenylsulfinyl group through the oxidation of a phenylthioether precursor. This is followed by the introduction of the trifluoromethyl group via electrophilic substitution reactions. The final step involves the formation of the benzenecarboxamide moiety through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is often achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(phenylthio)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide: Similar structure but with a phenylthio group instead of a phenylsulfinyl group.
N-{4-[(phenylsulfonyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide: Contains a phenylsulfonyl group instead of a phenylsulfinyl group.
N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(methyl)benzenecarboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide is unique due to the presence of both the phenylsulfinyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(benzenesulfinylmethyl)phenyl]-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO2S/c22-21(23,24)17-10-8-16(9-11-17)20(26)25-18-12-6-15(7-13-18)14-28(27)19-4-2-1-3-5-19/h1-13H,14H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSWAIQEMQDASH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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